molecular formula C14H14BN3O2 B14509965 5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole CAS No. 63128-32-5

5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole

Cat. No.: B14509965
CAS No.: 63128-32-5
M. Wt: 267.09 g/mol
InChI Key: VGDHXHMADVHPQV-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole is a complex organic compound that belongs to the class of benzodiazaboroles. This compound is characterized by its unique structure, which includes a benzene ring fused with a diazaborole ring, and substituted with methyl and nitrophenyl groups. The presence of boron in its structure makes it an interesting subject for research in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dimethyl-1,3,2-benzodiazaborole with 3-nitrophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 5,6-dimethyl-2-(3-aminophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzodiazaboroles.

Scientific Research Applications

5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a boron-containing drug candidate due to its unique properties.

    Medicine: Explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole involves its interaction with specific molecular targets and pathways. The boron atom in its structure can form stable complexes with various biomolecules, influencing their activity. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying the cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethyl-2-(4-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole
  • 5,6-Dimethyl-2-(3-aminophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole
  • 5,6-Dimethyl-2-(3-chlorophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole

Uniqueness

5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole is unique due to the presence of both methyl and nitrophenyl groups, which impart distinct chemical and biological properties

Properties

CAS No.

63128-32-5

Molecular Formula

C14H14BN3O2

Molecular Weight

267.09 g/mol

IUPAC Name

5,6-dimethyl-2-(3-nitrophenyl)-1,3-dihydro-1,3,2-benzodiazaborole

InChI

InChI=1S/C14H14BN3O2/c1-9-6-13-14(7-10(9)2)17-15(16-13)11-4-3-5-12(8-11)18(19)20/h3-8,16-17H,1-2H3

InChI Key

VGDHXHMADVHPQV-UHFFFAOYSA-N

Canonical SMILES

B1(NC2=C(N1)C=C(C(=C2)C)C)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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